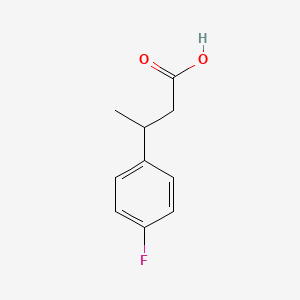

3-(4-Fluorophenyl)butanoic acid

描述

Historical Context of Fluorinated Butanoic Acid Derivatives

The journey of organofluorine chemistry began with the isolation of elemental fluorine in 1886 by Henri Moissan. nih.gov However, the challenging nature of working with fluorine meant that significant developments in the field were slow to emerge until World War II. nih.gov The Manhattan Project spurred the development of fluoropolymers that could withstand corrosive fluorine compounds like uranium hexafluoride. nih.gov The first aromatic compounds with a fluorinated side chain were reported by Swarts in 1898. nih.gov

The introduction of fluorine into organic molecules, including butanoic acid derivatives, has been a strategy of interest for modulating their chemical and physical properties. The high electronegativity of fluorine can lead to profound changes in the acidity, lipophilicity, and metabolic stability of a compound. This has made fluorinated compounds, such as 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid and 3,3,4,4,4-Pentafluorobutyric acid, valuable subjects of study. synquestlabs.com

Significance of the 4-Fluorophenyl Moiety in Organic Chemistry

The 4-fluorophenyl group is a common structural motif in many biologically active compounds. Its inclusion can have a significant impact on a molecule's properties. For instance, several statin drugs, which are used to lower cholesterol, contain a fluorophenyl group. nih.gov The fluorine atom in the para position of the phenyl ring can enhance binding interactions with biological targets and improve metabolic stability. academie-sciences.fr

The substitution of a hydrogen atom with fluorine is a well-established strategy in drug development to modulate the biophysical properties of a molecule. academie-sciences.fr This substitution can influence factors such as membrane permeability and local hydrophobicity. academie-sciences.fr In some cases, the replacement of a less polar group with a fluorophenyl moiety has been shown to be beneficial for receptor affinity. acs.org The 4-fluorophenyl group is also present in the antipsychotic medication haloperidol. wikipedia.org

Academic Research Landscape and Objectives for 3-(4-Fluorophenyl)butanoic Acid

Academic research involving this compound and its derivatives often focuses on their potential as building blocks in the synthesis of more complex molecules with desired biological activities. For example, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been synthesized and investigated for their antiproliferative activity against cancer cells. mdpi.com These studies highlight the structure-dependent nature of the biological effects of these compounds. mdpi.com

The synthesis of related compounds, such as 4-(4-Fluorophenyl)butanoic acid, has been documented, often as an intermediate in the preparation of other target molecules. The general objective in this area of research is to explore how the presence and position of the fluorophenyl group on the butanoic acid backbone influence the chemical and biological properties of the resulting compounds. This includes investigating their potential in areas such as medicinal chemistry, where analogues might be designed as enzyme inhibitors or receptor ligands.

Chemical Compound Data

| Property | Value |

| Chemical Formula | C10H11FO2 |

| CAS Number | 15954-41-3 bldpharm.com |

| Molecular Weight | 182.19 g/mol |

| Appearance | Solid |

Structure

3D Structure

属性

IUPAC Name |

3-(4-fluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWUPQHXIQNHFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303242 | |

| Record name | 3-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15954-41-3 | |

| Record name | NSC157482 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Fluorophenyl Butanoic Acid and Its Derivatives

General Synthetic Strategies

General synthetic approaches to 3-(4-fluorophenyl)butanoic acid focus on the sequential or convergent assembly of its core components. These strategies can be broadly categorized by the methods used to introduce the carboxylic acid functionality, construct the four-carbon chain, and attach the fluorinated aromatic ring.

Carboxylic Acid Functional Group Introduction and Manipulation

The carboxylic acid group is a primary functional group that defines the target molecule. dicp.ac.cnkanto.co.jp Its introduction is often a late-stage step in the synthesis, typically achieved through the hydrolysis of a more stable precursor functional group such as an ester or a nitrile.

Esters, particularly ethyl or methyl esters, are common intermediates in the synthesis of carboxylic acids. For instance, a precursor like ethyl 3-(4-fluorophenyl)butanoate can be readily hydrolyzed under either acidic or basic conditions to yield the desired carboxylic acid. Basic hydrolysis, often employing sodium hydroxide (B78521) in a mixture of water and a miscible organic solvent like methanol (B129727) or ethanol (B145695), is frequently preferred due to its generally milder conditions and fewer side reactions. orgsyn.org The reaction proceeds through the saponification mechanism, yielding the carboxylate salt, which is subsequently protonated in an acidic workup to afford the final carboxylic acid. libretexts.org

Alternatively, the hydrolysis of nitriles provides another robust method for installing the carboxylic acid group. This approach involves the conversion of a suitable halo-precursor to a nitrile via nucleophilic substitution with a cyanide salt, followed by hydrolysis of the nitrile. Both acidic and basic conditions can be employed for the hydrolysis, which typically requires heating. libretexts.org

Butanoic Acid Backbone Construction

The construction of the butanoic acid framework is a critical aspect of the synthesis. Several methods can be employed to assemble the four-carbon chain with the desired substitution pattern.

One common strategy involves the conjugate addition of an organometallic reagent to an α,β-unsaturated carbonyl compound. For example, the reaction of a 4-fluorophenyl-containing organometallic species, such as a Gilman reagent (lithium di(4-fluorophenyl)cuprate), with an appropriate crotonate derivative can establish the C-C bond at the 3-position of the butanoic acid chain.

Another powerful method is the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ester. orgsyn.org For instance, the reaction of 4-fluorophenylboronic acid with ethyl crotonate in the presence of a chiral rhodium catalyst can directly generate the butanoic acid backbone with high enantioselectivity. orgsyn.org This approach is particularly advantageous as it constructs the carbon skeleton and sets the stereocenter in a single step.

The Perkin reaction offers a classical approach to α,β-unsaturated carboxylic acids, which can then be reduced to the saturated analogs. The condensation of 4-fluorobenzaldehyde (B137897) with butyric anhydride (B1165640) in the presence of a base like potassium carbonate can yield 2-[(4-fluorophenyl)methylene]butanoic acid. chemicalbook.com Subsequent reduction of the double bond would lead to the desired this compound.

Integration of the Fluorophenyl Moiety

The introduction of the 4-fluorophenyl group is a key step that can be achieved at various stages of the synthesis. As mentioned previously, one of the most efficient methods involves the use of 4-fluorophenylboronic acid in a transition metal-catalyzed cross-coupling reaction. orgsyn.org This approach offers high functional group tolerance and allows for the direct formation of the C(sp²)-C(sp³) bond.

Alternatively, the fluorophenyl moiety can be introduced via a Friedel-Crafts acylation reaction. For example, the acylation of fluorobenzene (B45895) with crotonic anhydride or a related derivative in the presence of a Lewis acid catalyst could potentially form a precursor that can be further elaborated to the target molecule. However, controlling regioselectivity and preventing side reactions can be challenging with this method.

In another strategy, the butanoic acid side chain can be constructed on a pre-existing 4-fluorophenyl-containing starting material. For example, starting with 4-fluoroacetophenone, a series of reactions such as a Wittig or Horner-Wadsworth-Emmons reaction followed by reduction and hydrolysis could be employed to build the butanoic acid chain.

Stereoselective Synthesis of this compound and its Analogs

The development of stereoselective methods for the synthesis of this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer.

Asymmetric Catalysis Approaches

Asymmetric catalysis provides the most elegant and atom-economical route to enantiomerically enriched compounds. These methods utilize a small amount of a chiral catalyst to transfer stereochemical information to a prochiral substrate.

Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used technique for the synthesis of chiral molecules. wikipedia.org In the context of this compound, this approach typically involves the hydrogenation of a prochiral precursor, such as (E)-3-(4-fluorophenyl)but-2-enoic acid or its corresponding ester.

The success of this reaction hinges on the choice of the chiral catalyst, which usually consists of a transition metal, such as rhodium or ruthenium, complexed with a chiral phosphine (B1218219) ligand. wikipedia.org Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives have proven to be highly effective in inducing high levels of enantioselectivity in these hydrogenations. orgsyn.orgwikipedia.org

For example, the asymmetric hydrogenation of ethyl (E)-3-(4-fluorophenyl)but-2-enoate using a rhodium catalyst coordinated with a chiral diphosphine ligand can afford ethyl (R)- or (S)-3-(4-fluorophenyl)butanoate in high enantiomeric excess (ee). The resulting chiral ester can then be hydrolyzed to the desired enantiomerically pure carboxylic acid. The reaction conditions, including solvent, temperature, and hydrogen pressure, are crucial parameters that need to be optimized to achieve high conversion and enantioselectivity.

A well-documented analogous procedure is the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid. orgsyn.org In this synthesis, (4-bromophenyl)boronic acid is reacted with ethyl crotonate in the presence of a rhodium catalyst and (R)-(+)-BINAP, followed by hydrolysis of the resulting ester to yield the final product with high enantiopurity. orgsyn.org This methodology is directly applicable to the synthesis of the fluoro-analog.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Enantiomeric Excess (ee) |

| (E)-3-(4-Fluorophenyl)but-2-enoic acid ester | H₂ | Rh(I)-Chiral Diphosphine (e.g., BINAP) | (R/S)-3-(4-Fluorophenyl)butanoic acid ester | Typically >90% |

| 4-Fluorophenylboronic acid | Ethyl crotonate | Rh(I)-Chiral Diphosphine (e.g., BINAP) | (R/S)-Ethyl 3-(4-fluorophenyl)butanoate | Typically >90% |

The development of novel chiral ligands and catalytic systems continues to expand the scope and efficiency of asymmetric hydrogenation, making it a cornerstone of modern stereoselective synthesis.

Palladium-Catalyzed Enantioselective C(sp³)-H Activation

Palladium-catalyzed C(sp³)-H activation has emerged as a powerful tool for the direct functionalization of unactivated carbon-hydrogen bonds. This methodology allows for the formation of carbon-carbon and carbon-heteroatom bonds at positions that are traditionally difficult to access. In the context of synthesizing derivatives related to this compound, this strategy offers a novel and efficient pathway.

One notable development is the use of chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands in palladium(II)-catalyzed enantioselective cross-coupling of methylene (B1212753) β-C(sp³)–H bonds in cyclobutanecarboxylic acid derivatives with arylboron reagents. nih.gov This approach has demonstrated high yields and enantioselectivities, providing a new route to cyclobutanes with chiral quaternary stereocenters. nih.gov The success of this method hinges on the formation of a chiral complex between the MPAHA ligand and the Pd(II) center, which rigidifies the transition state and enhances stereoselection. nih.gov

Furthermore, palladium catalysis has been successfully applied to the site-selective fluorination of unactivated C(sp³)-H bonds. nih.gov Using palladium acetate (B1210297) as the catalyst and a bidentate ligand, this process directs the fluorination to the β-position of aliphatic amides, yielding β-fluorinated amino acid derivatives and other valuable motifs for medicinal and agricultural chemistry. nih.gov

Synergistic borane/palladium catalysis has also been reported for the β-C(sp³)–H allylation of trialkylamines. researchgate.net This method proceeds through the generation of an enamine intermediate via α,β-dehydrogenation, followed by a palladium-catalyzed reaction with an allene. researchgate.net

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(II) / Chiral MPAHA Ligand | Cyclobutanecarboxylic acid derivatives, Arylboron reagents | Cyclobutanes with chiral quaternary stereocenters | High yields and enantioselectivities. nih.gov |

| Palladium Acetate / Bidentate Ligand | Aliphatic amides, Selectfluor | β-Fluorinated aliphatic amides | Highly site-selective and diastereoselective. nih.gov |

| B(C₆F₅)₃ / Palladium Catalyst | Trialkylamines, Allenes | β-Allylated trialkylamines | Excellent atom economy. researchgate.net |

Other Catalytic Asymmetric Transformations

Beyond C-H activation, other catalytic asymmetric transformations are pivotal in the synthesis of chiral butanoic acid derivatives. Organocatalysis, for instance, provides a metal-free alternative for asymmetric synthesis.

A continuous flow process has been developed for the asymmetric synthesis of γ-nitrobutyric acids, which are precursors to GABA analogues like fluorophenibut. acs.org This process utilizes a polystyrene-supported cis-4-hydroxydiphenylprolinol TBS ether as a heterogeneous organocatalyst for the asymmetric conjugate addition of nitromethane (B149229) to cinnamaldehyde (B126680) derivatives. acs.org The subsequent oxidation of the aldehyde yields the desired optically active γ-nitrobutyric acid. acs.org

Sharpless asymmetric dihydroxylation is another powerful tool employed in the synthesis of fluorinated amino acids. nih.gov This method has been used in the enantioselective synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. nih.gov The key step involves the asymmetric dihydroxylation of a trifluoromethylated trans-disubstituted alkene. nih.gov

Chiral Auxiliary-Mediated Synthesis and Resolution

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

Application of Evans Oxazolidinone Auxiliaries

Evans oxazolidinones are widely used chiral auxiliaries for various stereoselective reactions, including alkylations and aldol (B89426) reactions. santiago-lab.comwikipedia.org These auxiliaries are typically derived from amino acids and are acylated to form chiral imides. santiago-lab.com The steric bulk of the substituent on the oxazolidinone ring directs the approach of electrophiles to the enolate, leading to high diastereoselectivity. santiago-lab.com

The preparation of Evans oxazolidinones often involves the reduction of α-amino acids to their corresponding β-amino alcohols, followed by cyclization. orgsyn.org For instance, the phenylalanine-derived oxazolidinone is advantageous due to its crystalline nature, which facilitates purification, and the presence of a UV chromophore for easy analysis. orgsyn.org

In a diastereoselective methylation, the Evans' oxazolidinone method has been a key step in the synthesis of novel α-amino acids with β-branched side chains. researchgate.net Following the stereoselective reaction, the auxiliary can be cleaved through methods like hydrolysis or reduction to yield the desired chiral carboxylic acid, alcohol, or other derivatives. santiago-lab.com

| Oxazolidinone Auxiliary | Reaction Type | Key Advantage |

| Phenylalanine-derived | Alkylation, Aldol | Crystalline, UV active for easy analysis. orgsyn.org |

| Valine-derived | Alkylation, Aldol | Well-established and effective for high stereocontrol. |

N-Phenylpantolactam-Mediated Diastereomeric Resolution

Diastereomeric resolution is a classical method for separating enantiomers. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by methods like crystallization or chromatography.

The use of (R)- or (S)-N-phenylpantolactam as a chiral auxiliary has been demonstrated in the resolution of racemic 4-nitro-3-(4-chlorophenyl)butanoic acid. acs.org Esterification of the racemic acid with the chiral lactam results in the formation of diastereomeric nitro esters. acs.org These diastereomers can be separated by column chromatography, with one diastereomer being obtained in high diastereomeric excess (>98:2 dr). acs.org Subsequent hydrolysis of the separated diastereopure nitro esters affords the enantiopure nitro acids. acs.org

Chiral Acetal (B89532) Template Strategies

Chiral acetal templates offer another strategy for controlling stereochemistry. In this approach, a chiral diol is used to form a chiral acetal with an aldehyde. The addition of a nucleophile to this acetal proceeds with facial selectivity dictated by the chiral template.

This strategy has been employed in the stereoselective synthesis of the four stereoisomers of 3-amino-2-hydroxy-4-phenylbutanoic acid. rsc.org Chiral acetals were derived from Z-L- and Z-D-phenylalaninal and (+)-(2S,4S)- and (–)-(2R,4R)-2,4-pentanediol. The boron trifluoride-diethyl ether mediated addition of trimethylsilylcyanide (TMSCN) to these acetals proceeded with high stereoselectivity, providing access to key intermediates for bestatin (B1682670) and its analogues. rsc.org

Biocatalytic Approaches

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach is attractive due to the high selectivity (chemo-, regio-, and enantio-) often exhibited by enzymes, as well as the mild and environmentally friendly reaction conditions.

A chemoenzymatic route has been developed for the synthesis of optically active β-aryl-γ-aminobutyric acids. acs.org This method relies on the highly enantioselective biocatalytic reduction of β-aryl-β-cyano-α,β-unsaturated carboxylic acids. acs.org Another example involves the regio- and enantioselective hydrolysis of isobutylsuccinonitrile by immobilized Escherichia coli cells harboring a nitrilase from Brassica rapa to produce (S)-3-cyano-5-methylhexanoic acid, a key intermediate for pregabalin. acs.org

Furthermore, "deprotectase" biocatalysts are being explored for the selective removal of protecting groups in organic synthesis. rsc.org For instance, a cascade reaction involving a Bacillus esterase and a Sphingomonas Cbz-ase has been constructed for the one-pot, two-step deprotection of doubly protected amino acids. rsc.org Biocatalysis is also emerging as a powerful tool for providing stereochemically defined carbohydrate building blocks for chemical glycan synthesis, avoiding complex protecting group strategies. nih.gov

Diastereoselective Strategies

Diastereoselective synthesis aims to control the formation of stereoisomers that are not mirror images of each other. This is particularly important when a molecule contains multiple stereocenters.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, are highly efficient and atom-economical. nih.gov When combined with stereochemical control, MCRs offer a powerful strategy for the synthesis of complex molecules with multiple stereocenters.

For the synthesis of derivatives of this compound, a diastereoselective MCR could be designed. For example, a Povarov-type reaction, which is a three-component reaction between an aniline, an aldehyde, and an activated alkene, can be used to synthesize tetrahydroquinolines with high diastereoselectivity. mdpi.commdpi.com By analogy, a similar strategy could be envisioned where a derivative of 4-fluoroaniline, an appropriate aldehyde, and a dienophile are reacted to generate a precursor with the desired stereochemistry. The stereochemical outcome of such reactions can often be influenced by the choice of catalyst and reaction conditions. mdpi.com Another example is the Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction, which could be adapted to create precursors with multiple stereocenters. mdpi.com

The nitro-Mannich (or aza-Henry) reaction involves the nucleophilic addition of a nitroalkane to an imine, resulting in a β-nitroamine. wikipedia.org This reaction is a valuable tool for creating a new carbon-carbon bond and a new stereocenter. The resulting β-nitroamine can be further transformed into other useful functional groups, such as amines or carbonyls. wikipedia.org

In the context of synthesizing derivatives of this compound, a stereoselective nitro-Mannich reaction could be employed to introduce the stereocenter at the C3 position. The reaction between a suitable imine derived from a 4-fluorophenyl-containing aldehyde and a nitroalkane can be catalyzed by a chiral catalyst to achieve high enantioselectivity and diastereoselectivity. nih.gov Bifunctional organocatalysts, for example, have been shown to be effective in promoting asymmetric nitro-Mannich reactions. nih.gov The resulting nitro group can then be converted to a carboxylic acid or other desired functionality through established chemical transformations.

Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic routes for this compound and its derivatives is driven by the need for sustainable and scalable production methods in the pharmaceutical and chemical industries. Recent advancements have focused on one-pot and cascade reactions, as well as the implementation of continuous flow processes to enhance yield, purity, and safety.

One-Pot and Cascade Reaction Sequences

A notable example is the synthesis of indobufen, a related arylacetic acid derivative, which has been achieved through a diludine-triggered metal-free cascade process. This synthesis involves esterification, reduction, a reductive amination/condensation cascade, hydrolysis, and recrystallization, resulting in a high total yield of 88.1% and a purity of 99.97%. researchgate.net The mild reaction conditions and simplified post-treatment procedures, such as filtration and concentration, make this an attractive method for industrial-scale production. researchgate.net

Similarly, three-component cascade reactions have been effectively utilized in the synthesis of various heterocyclic compounds. For instance, the L-proline-catalyzed reaction of an aromatic aldehyde, quinoline-2,4-diol, and Meldrum's acid produces 3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-dione derivatives in high yields under mild conditions. researchgate.net Another example is the copper-catalyzed four-component A3-based cascade reaction for synthesizing 3-oxetanone-derived spirooxazolidines, which demonstrates high atom economy and chemoselectivity. mdpi.com Furthermore, chemoenzymatic and enzymatic three-step cascades have been designed for the stereoselective synthesis of complex trisubstituted tetrahydroisoquinolines from inexpensive starting materials. d-nb.info

One-pot methodologies have also been developed for the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and azlactones under solvent-free conditions, followed by elimination in a superbasic medium. nih.gov Additionally, the reduction of esters to acetals can be achieved in a one-pot process using hydrosilylation, offering a more atom-efficient alternative to traditional reducing agents like DIBAL-H. acs.org

Continuous Flow Processes for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the scalable and safe synthesis of chemical compounds, including this compound and its analogues. This approach offers precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous reagents and intermediates safely.

A telescoped continuous flow process has been developed for the asymmetric synthesis of γ-nitrobutyric acids, which are key intermediates for GABA analogues like fluorophenibut. acs.orgresearchgate.net This process integrates an enantioselective Michael-type addition using a heterogeneous organocatalyst with an in situ-generated performic acid-mediated aldehyde oxidation. acs.org The system achieves high yields (up to 96%) and excellent enantiomeric excess (up to 97%) in a highly productive manner, generating multigram quantities of the target compounds without the need for chromatographic purification. acs.org The efficiency of this flow process is highlighted by its low E-factors, indicating minimal waste generation. acs.org

Continuous flow systems have also been successfully applied to other challenging reactions. For example, a three-step continuous flow synthesis of an intermediate for Linzagolix has been reported. researchgate.net Furthermore, a robust and automated continuous flow platform has been developed for the nitration of furfural (B47365) to produce nitrofurfural, a key building block for several pharmaceuticals. uliege.be This system features the in-situ generation of acetyl nitrate, a highly reactive and potentially explosive reagent, demonstrating the enhanced safety profile of flow chemistry for hazardous reactions. uliege.be The high level of integration and automation allows for remote operation and real-time monitoring, ensuring reproducibility and high yields. uliege.be

The advantages of continuous flow methodologies, such as improved safety, scalability, and process control, make them highly suitable for the industrial production of this compound and its derivatives.

Process Optimization for Enhanced Yield and Purity

A prime example of process optimization is the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid. orgsyn.org The process starts with a rhodium-catalyzed asymmetric conjugate addition of p-bromophenyl boronic acid to ethyl crotonate, which provides the corresponding ester with high yield (90%) and enantiomeric excess (88%). orgsyn.org A key innovation in this process is the subsequent hydrolysis of the ester followed by a reverse crystallization step. This crystallization method effectively enhances the chiral purity to over 98% by selectively crystallizing the racemate out of the non-racemic mixture. orgsyn.org This multi-gram scale process is reproducible, reliable, and cost-effective. orgsyn.orgresearchgate.net

The synthesis of 4-phenylbutyric acid has also been optimized by reacting benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst, followed by neutralization. google.com Purification of the crude product through dissolution in sodium hydroxide, extraction with carbon tetrachloride, and subsequent acidification and crystallization resulted in a final product with 99.87% purity and a yield of 81.15%. google.com Similarly, the synthesis of 3,4-dihydropyrimidinones has been made more efficient by using a nano-γ-Al2O3/BF3/Fe3O4 magnetic nanocatalyst under solvent-free conditions, allowing for easy catalyst recovery and good to excellent product yields.

These examples demonstrate that a combination of catalytic method development, strategic purification techniques, and careful control of reaction conditions are essential for achieving high yields and purities in the synthesis of this compound and related compounds.

Synthesis of Key Precursors and Synthetic Intermediates

The efficient synthesis of this compound relies heavily on the availability and preparation of key precursors and synthetic intermediates. Strategic chemical reactions are employed to construct the necessary carbon skeletons and introduce the required functional groups.

Wadsworth-Emmons Reaction in Ester Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the stereocontrolled synthesis of alkenes, particularly α,β-unsaturated esters, which can serve as precursors to butanoic acid derivatives. wikipedia.orgresearchgate.net This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org A significant advantage of the HWE reaction is its tendency to favor the formation of the (E)-alkene isomer, which is often the desired stereoisomer for subsequent transformations. wikipedia.org

In the context of synthesizing precursors for this compound, the HWE reaction can be employed to react 4-fluorobenzaldehyde with a phosphonate ester, such as triethyl phosphonoacetate, to form ethyl (E)-3-(4-fluorophenyl)acrylate. This unsaturated ester can then be subjected to further reactions, such as conjugate addition or reduction, to introduce the methyl group and saturate the double bond, ultimately leading to the desired butanoic acid structure.

The HWE reaction is generally chemoselective, differentiating between aldehydes and ketones, and offers complete positional selectivity for the newly formed double bond. researchgate.net The stereoselectivity of the reaction can be influenced by various factors, including the choice of base, solvent, temperature, and the structure of the phosphonate reagent. researchgate.net For instance, using Still-Gennari type phosphonates can lead to high Z-selectivity in the synthesis of trisubstituted alkenes. researchgate.net

The phosphonate reagents themselves are typically prepared via the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) is reacted with an appropriate alkyl halide. organicchemistrydata.org The versatility and predictability of the HWE reaction make it an indispensable tool in the synthetic chemist's arsenal (B13267) for constructing key ester intermediates. researchgate.net

Preparation of Related Fluorophenyl Alkanoic Acids

The synthesis of various fluorophenyl alkanoic acids often serves as a model or provides building blocks for more complex structures like this compound. Several methods have been developed for the preparation of these compounds.

One approach involves the palladium-catalyzed decarbonylative borylation of benzylic carboxylic acids. acs.org For example, 2-(4-fluorophenyl)acetic acid can be converted to the corresponding benzylboronate ester. This transformation proceeds through the selective cleavage of the C-O bond of an activated carboxylic acid, followed by decarbonylation and transmetalation with a diboron (B99234) reagent. acs.org These boronate esters are versatile intermediates that can be used in subsequent cross-coupling reactions.

Another method for synthesizing fluorinated aromatic carboxylic acids is through organic electrolysis. hokudai.ac.jp This technique allows for the regioselective carboxylation of readily available fluorine-containing aromatic compounds with carbon dioxide, providing access to a variety of new building blocks that are difficult to synthesize by conventional methods. hokudai.ac.jp

The synthesis of α-fluorocarboxylic acids and their derivatives can be achieved through various fluorination strategies. organic-chemistry.org For instance, a silver-catalyzed decarboxylative fluorination of malonic acid derivatives can yield α-fluorocarboxylic acids. organic-chemistry.org Another approach involves the reaction of ketene (B1206846) acetals with an electrophilic fluorine source. organic-chemistry.org

A method for preparing 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid involves the reaction of 2,4,5-trifluorophenylacetonitrile (B1303388) with ethyl bromoacetate (B1195939) and zinc in THF, followed by hydrolysis. google.com This process avoids the use of highly toxic and hazardous reagents and is amenable to industrial scale-up. google.com

Chemical Reactivity and Transformations of 3 4 Fluorophenyl Butanoic Acid

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that can undergo several important transformations, including esterification, amidation, reduction, and oxidation.

Esterification

Esterification is a common reaction of carboxylic acids, and 3-(4-Fluorophenyl)butanoic acid readily undergoes this transformation in the presence of an alcohol and an acid catalyst. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. quora.com The reaction is reversible, and to drive the equilibrium towards the ester product, the water formed during the reaction is typically removed by azeotropic distillation or by using a dehydrating agent.

For example, the esterification of this compound with methanol (B129727) or ethanol (B145695) would yield methyl 3-(4-fluorophenyl)butanoate or ethyl 3-(4-fluorophenyl)butanoate, respectively. The reaction conditions are generally mild, often involving refluxing the reactants for several hours.

| Reactant | Reagent | Catalyst | Product |

| This compound | Methanol | Sulfuric Acid | Methyl 3-(4-fluorophenyl)butanoate |

| This compound | Ethanol | Hydrochloric Acid | Ethyl 3-(4-fluorophenyl)butanoate |

This table illustrates typical esterification reactions of this compound.

Amidation

The carboxylic acid group of this compound can be converted to an amide by reaction with an amine. This reaction typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common methods for amide formation include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net These reagents react with the carboxylic acid to form a more reactive intermediate, which is then readily attacked by the amine.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-(4-fluorophenyl)butanoyl chloride can then react with a wide range of primary and secondary amines to form the corresponding amides. For instance, reaction with ammonia (B1221849) would yield 3-(4-fluorophenyl)butanamide.

| Reactant | Reagent(s) | Product |

| This compound | Amine, DCC | N-substituted 3-(4-fluorophenyl)butanamide |

| This compound | 1. SOCl₂ 2. Amine | N-substituted 3-(4-fluorophenyl)butanamide |

This table outlines common methods for the amidation of this compound.

Reduction to Corresponding Alcohols or Aldehydes

The carboxylic acid functional group in this compound can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. chemistrysteps.comlibretexts.orgchemguide.co.uk The reaction is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide and yield 3-(4-fluorophenyl)butan-1-ol. chemistrysteps.comlibretexts.orgchemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. chemguide.co.uk

The reduction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore further reduced to the alcohol under the reaction conditions. chemistrysteps.com Consequently, isolating the aldehyde is generally not feasible using strong reducing agents like LiAlH₄.

| Reactant | Reagent | Solvent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | 3-(4-fluorophenyl)butan-1-ol |

This table shows the reduction of this compound to its corresponding primary alcohol.

Selective reduction to the aldehyde, 3-(4-fluorophenyl)butanal, is more challenging but can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, and then using a sterically hindered and less reactive reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Oxidation Reactions

The carboxylic acid group itself is in a high oxidation state and is generally resistant to further oxidation under typical conditions. However, the molecule possesses a benzylic position (the carbon atom attached to both the phenyl ring and the alkyl chain), which is susceptible to oxidation. masterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), under vigorous conditions (e.g., heating), can cleave the alkyl chain at the benzylic position to yield 4-fluorobenzoic acid. masterorganicchemistry.com This type of reaction, known as benzylic oxidation, requires the presence of at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com

| Reactant | Reagent | Conditions | Product |

| This compound | Potassium Permanganate (KMnO₄) | Heat, Basic | 4-Fluorobenzoic acid |

This table illustrates the benzylic oxidation of this compound.

Reactions Involving the Fluorophenyl Moiety

The 4-fluorophenyl group can participate in electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the aromatic ring.

Electrophilic Aromatic Substitution Reactions

The regioselectivity of electrophilic aromatic substitution on the 4-fluorophenyl ring of this compound is directed by the two existing substituents: the fluorine atom and the butanoic acid side chain.

The fluorine atom is an ortho-, para-directing deactivator. It is deactivating due to its high electronegativity, which withdraws electron density from the ring inductively. However, it is ortho-, para-directing because the lone pairs on the fluorine can be donated to the ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during attack at the ortho and para positions.

The butanoic acid side chain is a meta-directing deactivator. The carboxylic acid group is electron-withdrawing, pulling electron density out of the ring and thus deactivating it towards electrophilic attack. This deactivation is more pronounced at the ortho and para positions, making the meta position the most favorable site for substitution.

When both an ortho-, para-director and a meta-director are present on the same ring, their directing effects must be considered. In the case of this compound, the fluorine is at position 4. The incoming electrophile will be directed by both groups. The fluorine directs ortho to its position (positions 3 and 5), and the alkyl chain directs meta to its position (positions 3 and 5 relative to the point of attachment). Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the fluorine atom and meta to the butanoic acid side chain.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield 3-(2-nitro-4-fluorophenyl)butanoic acid and/or 3-(3-nitro-4-fluorophenyl)butanoic acid. masterorganicchemistry.com Friedel-Crafts acylation, using an acyl chloride and a Lewis acid catalyst like aluminum chloride, would also be directed to the positions ortho to the fluorine atom. masterorganicchemistry.comorganic-chemistry.orgsigmaaldrich.com

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-(2-Nitro-4-fluorophenyl)butanoic acid |

| Bromination | Br₂, FeBr₃ | 3-(2-Bromo-4-fluorophenyl)butanoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(2-Acyl-4-fluorophenyl)butanoic acid |

This table summarizes the expected outcomes of electrophilic aromatic substitution reactions on this compound.

Strategies for Further Functionalization of the Aromatic Ring

The aromatic ring of this compound offers a site for further molecular elaboration through electrophilic aromatic substitution (SEAr) reactions. In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the hydrogen atoms. wikipedia.orgmasterorganicchemistry.com The rate and position of this substitution are dictated by the electronic properties of the substituents already present on the ring: the fluorine atom and the 3-butanoic acid group.

The interplay of these two substituents governs the outcome of functionalization attempts. The activating effect of the fluorine atom directs incoming electrophiles to the positions ortho to it (C3 and C5). The deactivating butanoic acid group directs to the meta positions (C2 and C6). Therefore, substitution is most likely to occur at the C3 position (ortho to the fluorine and meta to the butanoic acid chain), which benefits from the directing effect of the fluorine.

Common electrophilic aromatic substitution reactions that can be applied include:

Nitration: Introducing a nitro group (-NO₂) onto the ring, typically using a mixture of nitric acid and sulfuric acid. The resulting product would likely be 3-(4-fluoro-3-nitrophenyl)butanoic acid.

Halogenation: The introduction of another halogen (e.g., Br, Cl) can be achieved using a halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. wikipedia.org This would yield products like 3-(3-bromo-4-fluorophenyl)butanoic acid.

Friedel-Crafts Reactions: These reactions are generally less successful on strongly deactivated rings. wikipedia.org However, under specific conditions, acylation or alkylation might be possible, though they may require harsher conditions and could result in low yields.

| Reaction | Reagents | Typical Product | Directing Influence |

| Nitration | HNO₃, H₂SO₄ | 3-(4-Fluoro-3-nitrophenyl)butanoic acid | Ortho to Fluorine |

| Bromination | Br₂, FeBr₃ | 3-(3-Bromo-4-fluorophenyl)butanoic acid | Ortho to Fluorine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Low yield expected due to deactivation | Ortho to Fluorine |

Reactions at the Butanoic Acid Backbone

The butanoic acid portion of the molecule contains two key reactive sites: the carboxylic acid group and the aliphatic chain. These sites allow for a variety of transformations, including cyclizations and modifications derived from chain precursors.

Cyclization reactions involving the butanoic acid backbone typically require the prior installation of another functional group on the chain.

Lactam Formation: Lactams are cyclic amides that can be formed through the intramolecular cyclization of an amino acid. To form a lactam from this compound, an amino group must be present on the butanoic acid chain. For instance, 4-amino-3-(4-fluorophenyl)butanoic acid is a key precursor that can undergo intramolecular cyclization to form a five-membered γ-lactam, known as 4-(4-fluorophenyl)pyrrolidin-2-one . nih.govscispace.com This reaction is typically promoted by heat or coupling agents that facilitate amide bond formation by activating the carboxylic acid group. The enantioselectivity of the starting amino acid is crucial as it dictates the stereochemistry of the resulting lactam. researchgate.net

Anhydride (B1165640) Formation: Carboxylic acid anhydrides can be formed by the dehydration of two carboxylic acid molecules. For this compound, this would involve heating the acid, often in the presence of a strong dehydrating agent like phosphorus pentoxide (P₂O₅), to eliminate a molecule of water and form 3-(4-fluorophenyl)butanoic anhydride . This is an intermolecular reaction resulting in a symmetrical anhydride.

| Reaction Type | Required Precursor | Product | Typical Conditions |

| γ-Lactam Formation | 4-Amino-3-(4-fluorophenyl)butanoic acid | 4-(4-Fluorophenyl)pyrrolidin-2-one | Heat, amide coupling agents |

| Anhydride Formation | This compound | 3-(4-Fluorophenyl)butanoic anhydride | Heat, P₂O₅ |

The synthesis of this compound itself involves key transformations of precursor molecules that build the butanoic acid chain. These methods often establish the core structure and chirality of the final product.

One prominent synthetic strategy is the asymmetric conjugate addition of an aryl group to a four-carbon α,β-unsaturated ester. A well-documented analogue is the synthesis of (S)-3-(4-bromophenyl)butanoic acid, which can be adapted for the fluoro-derivative. orgsyn.org This method involves the rhodium-catalyzed asymmetric addition of (4-fluorophenyl)boronic acid to ethyl (E)-but-2-enoate . The reaction utilizes a chiral phosphine (B1218219) ligand, such as (R)-BINAP, to induce enantioselectivity, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid. orgsyn.org

Another synthetic route involves the reduction of a ketone precursor. For example, 4-(4-fluorophenyl)-4-oxobutanoic acid (also known as 3-(4-fluorobenzoyl)propanoic acid) can be reduced to form this compound. Catalytic hydrogenation, using a catalyst like palladium on carbon (Pd/C), is an effective method for this transformation, reducing the ketone carbonyl to a methylene (B1212753) group.

| Precursor 1 | Precursor 2 | Key Transformation | Catalyst/Reagent |

| (4-Fluorophenyl)boronic acid | Ethyl (E)-but-2-enoate | Asymmetric 1,4-conjugate addition | Rhodium complex with chiral ligand (e.g., BINAP) |

| 4-(4-Fluorophenyl)-4-oxobutanoic acid | H₂ | Catalytic Hydrogenation | Palladium on Carbon (Pd/C) |

Mechanistic Investigations of Chemical Transformations

The mechanisms underlying the transformations of this compound and its derivatives are fundamental to controlling reaction outcomes.

For the functionalization of the aromatic ring via electrophilic aromatic substitution, the mechanism proceeds through a two-step addition-elimination process. masterorganicchemistry.com

Attack by the π-system: The aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. libretexts.org The stability of this intermediate determines the reaction rate and regioselectivity. The positive charge in the arenium ion is delocalized to the ortho and para positions relative to the point of attack. The electron-donating resonance effect of the fluorine substituent helps to stabilize the positive charge when the attack is ortho or para to it.

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

In the synthesis via rhodium-catalyzed conjugate addition, the mechanism is believed to involve an oxidative addition of the rhodium(I) complex to the carbon-boron bond of the (4-fluorophenyl)boronic acid, forming an aryl-rhodium species. This species then undergoes insertion of the α,β-unsaturated ester (ethyl but-2-enoate). The subsequent reductive elimination yields the carbon-carbon bond of the product and regenerates the rhodium(I) catalyst. The chiral ligand bound to the rhodium center orchestrates the facial selectivity of the addition, leading to an enantiomerically enriched product. orgsyn.org

Investigations into the cyclization of related amino-butanoic acids show that the reaction proceeds via activation of the carboxylic acid, for example, by protonation or conversion to a more reactive species (like an acyl phosphate (B84403) or mixed anhydride). This is followed by nucleophilic attack from the lone pair of the amino group on the activated carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the stable lactam ring with the elimination of a leaving group (e.g., water). nih.gov

Derivatization Strategies for 3 4 Fluorophenyl Butanoic Acid

Introduction and Removal of Protecting Groups (e.g., FMOC, BOC)

In the synthesis of complex molecules derived from 3-(4-fluorophenyl)butanoic acid, particularly those involving its amino derivatives, the use of protecting groups is essential to prevent unwanted side reactions. The most commonly employed protecting groups for the amino functionality are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups.

The Boc group is typically introduced by reacting the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. chemicalbook.com This protection is stable under a wide range of conditions but can be readily removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). chemicalbook.com The deprotection mechanism involves the protonation of the Boc group, leading to the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free amine. chemicalbook.com

The Fmoc group , on the other hand, is base-labile and is often preferred in solid-phase peptide synthesis and other applications where acid-sensitive functionalities are present. It is introduced using reagents like Fmoc-chloride (Fmoc-Cl) or Fmoc-O-succinimide (Fmoc-OSu). The removal of the Fmoc group is typically achieved by treatment with a mild base, such as a solution of piperidine (B6355638) in dimethylformamide (DMF). beilstein-journals.org The deprotection proceeds via an E1cB elimination mechanism, liberating the free amine and dibenzofulvene, which is usually scavenged by the amine base. beilstein-journals.org The commercial availability of compounds like Fmoc-(R)-3-amino-4-(4-fluorophenyl)butanoic acid underscores the practical application of this protecting group strategy in derivatives of the target molecule.

| Protecting Group | Introduction Reagent | Deprotection Conditions |

| BOC | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA in DCM) chemicalbook.com |

| FMOC | Fmoc-chloride (Fmoc-Cl) or Fmoc-OSu | Basic (e.g., Piperidine in DMF) beilstein-journals.org |

Formation of Amine, Nitro, and Imine Derivatives

The introduction of nitrogen-containing functional groups, such as amino, nitro, and imine moieties, significantly expands the chemical diversity and potential applications of this compound derivatives.

Amine derivatives , most notably 4-amino-3-(4-fluorophenyl)butanoic acid, are of significant interest. The synthesis of such compounds can be achieved through various established synthetic routes. One common approach involves the Hofmann rearrangement of an amide precursor, which can be derived from the corresponding carboxylic acid. Another method involves the reduction of a nitrile or a nitro group. For instance, the synthesis of 4-amino-3-phenylbutyric acid has been described starting from benzaldehyde (B42025) and nitromethane (B149229), followed by a series of reactions including a Michael addition. wikipedia.org A similar strategy could be adapted for the 4-fluoro substituted analogue.

Nitro derivatives can be synthesized through electrophilic nitration of the aromatic ring. For example, the nitration of 2-phenylbutyric acid has been successfully achieved using a mixture of nitric acid and sulfuric acid at low temperatures, yielding 2-(4-nitrophenyl)butyric acid. This method provides a viable route to introduce a nitro group onto the phenyl ring of this compound, which can then serve as a precursor for the corresponding amine via reduction.

Imine derivatives , also known as Schiff bases, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. Therefore, the amine derivative, 4-amino-3-(4-fluorophenyl)butanoic acid, can be readily converted into a variety of imines by reacting it with different carbonyl compounds. Furthermore, modern synthetic methods have explored the enzymatic synthesis of imines through the oxidation of primary amines, offering a green and efficient alternative to traditional chemical methods. bldpharm.comnih.gov The formation of α-imino carboxylic acid derivatives from N-protected glycine (B1666218) derivatives has also been reported, providing another potential route to imine-containing structures related to the target molecule. researchgate.net

| Derivative | General Synthetic Approach | Key Reagents/Conditions |

| Amine | Reduction of nitro group or nitrile; Hofmann rearrangement | H₂/Pd-C or other reducing agents; NaOBr |

| Nitro | Electrophilic nitration | HNO₃/H₂SO₄ |

| Imine | Condensation of an amine with a carbonyl compound | Aldehyde or ketone, often with acid/base catalysis |

Synthesis of Diverse Chemical Conjugates and Adducts

The carboxylic acid and amino functionalities of derivatized this compound serve as versatile handles for the synthesis of a wide array of chemical conjugates and adducts. These modifications can be used to alter the molecule's physicochemical properties, or to attach it to other molecular entities.

Esterification of the carboxylic acid group is a common transformation. This can be achieved through various methods, including Fischer esterification with an alcohol in the presence of an acid catalyst, or by reaction with an alkyl halide after converting the carboxylic acid to its carboxylate salt. More advanced methods, such as Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), are also employed, particularly for more sensitive substrates. researchgate.net The synthesis of n-butyl esters of various carboxylic acids, including 3-phenylpropanoic acid, has been reported using triphenylphosphine-based reagents in the presence of DMAP. researchgate.net

Amidation , the formation of an amide bond from the carboxylic acid, is another fundamental conjugation strategy. This is typically achieved by activating the carboxylic acid, for instance by converting it to an acyl chloride or by using coupling reagents like DCC, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by reaction with a primary or secondary amine. Boronic acid catalysts have also been shown to effectively promote the dehydrative condensation between carboxylic acids and amines. nih.gov

Beyond simple esters and amides, this compound derivatives can be incorporated into more complex molecular architectures through various coupling reactions . For instance, the phenyl ring can participate in cross-coupling reactions like the Suzuki-Miyaura coupling if it is appropriately functionalized with a halide or a boronic acid. orgsyn.org Similarly, Sonogashira coupling reactions can be employed to introduce alkyne functionalities. wikipedia.org These reactions open up possibilities for creating a diverse range of biaryl, aryl-alkyne, and other complex conjugates. The formation of DNA adducts by reactive metabolites of certain phenyl-containing compounds has also been studied, highlighting the potential for this class of molecules to interact with biological macromolecules.

Modification of Stereochemical Centers

This compound possesses a stereocenter at the C3 position, meaning it can exist as two enantiomers, (R)- and (S)-3-(4-fluorophenyl)butanoic acid. The biological activity of chiral molecules is often enantiomer-dependent, making the control and modification of stereochemistry a crucial aspect of its derivatization.

The primary methods for obtaining enantiomerically pure forms of this compound and its derivatives are chiral resolution of a racemic mixture and asymmetric synthesis .

Chiral resolution involves the separation of enantiomers from a racemic mixture. This can be accomplished through several techniques. One effective method is enzymatic resolution. For example, the kinetic resolution of racemic ethyl 3-(4-fluorophenyl)butanoate has been achieved with high enantioselectivity using lipases, such as those from Pseudomonas cepacia and Burkholderia cepacia. In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the resulting carboxylic acid, both in high enantiomeric excess. Another classical resolution method involves the formation of diastereomeric salts by reacting the racemic acid with a chiral base (e.g., a chiral amine). These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization.

Asymmetric synthesis aims to directly produce a single enantiomer of the desired product. This can be achieved by using chiral catalysts, chiral auxiliaries, or chiral starting materials. For instance, the enantioselective Michael addition of p-bromophenyl boronic acid to ethyl crotonate catalyzed by a rhodium complex with a chiral BINAP ligand has been used to synthesize (S)-ethyl 3-(4-bromophenyl)butanoate with high enantiomeric excess. A similar rhodium-catalyzed asymmetric conjugate addition could be applied to synthesize enantiomerically enriched this compound derivatives.

The ability to access specific stereoisomers of this compound and its derivatives is paramount for investigating their structure-activity relationships and for developing stereochemically pure active pharmaceutical ingredients.

| Method | Description | Example |

| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | Lipase-catalyzed hydrolysis of racemic ethyl 3-(4-fluorophenyl)butanoate. |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Reaction with a chiral amine followed by fractional crystallization. |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries. | Rhodium/BINAP-catalyzed asymmetric conjugate addition. |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-(4-Fluorophenyl)butanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D techniques, would be required for a complete structural assignment.

¹H NMR Analysis and Proton Assignment

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methine proton (CH), the methylene (B1212753) protons (CH₂), and the methyl protons (CH₃). The integration of these signals would correspond to the number of protons in each environment. The chemical shifts (δ) would be influenced by the electron-withdrawing effect of the fluorine atom and the carboxylic acid group. The multiplicity (singlet, doublet, triplet, etc.) of each signal, determined by the number of neighboring protons, would be crucial for assigning the protons to their specific positions in the molecule.

Hypothetical ¹H NMR Data Table: (Note: The following data is illustrative and not based on experimental results)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.2 | Doublet of doublets | 2H | Aromatic Protons (ortho to F) |

| ~7.0 | Doublet of doublets | 2H | Aromatic Protons (meta to F) |

| ~3.3 | Sextet | 1H | CH |

| ~2.6 | Doublet | 2H | CH₂ |

| ~1.3 | Doublet | 3H | CH₃ |

¹³C NMR Analysis and Carbon Skeletal Determination

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms would be influenced by their hybridization and the electronegativity of attached atoms. The aromatic region would show multiple signals due to the effect of the fluorine substituent. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift.

Hypothetical ¹³C NMR Data Table: (Note: The following data is illustrative and not based on experimental results)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~178 | C=O |

| ~162 (d, ¹JCF) | C-F |

| ~140 (d, ⁴JCF) | C (ipso) |

| ~129 (d, ³JCF) | CH (aromatic) |

| ~115 (d, ²JCF) | CH (aromatic) |

| ~45 | CH₂ |

| ~35 | CH |

¹⁹F NMR for Fluorine Position and Environment

¹⁹F NMR spectroscopy is highly sensitive to the chemical environment of the fluorine atom. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, confirming the presence of one fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to establish the connectivity of the proton network within the aliphatic chain and the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on their attached protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. Upon ionization, typically by electron impact (EI), the molecule fragments in a characteristic way. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the carboxylic acid group, cleavage of the bond between the phenyl ring and the butanoic acid chain, and fragmentation of the aliphatic chain. Analysis of these fragments would provide valuable information to confirm the structure of the compound. A predicted collision cross section for the protonated molecule [M+H]⁺ is 136.7 Ų. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for verifying the identity and assessing the purity of synthesized this compound. The liquid chromatography component separates the compound from any impurities, after which the mass spectrometer provides mass-to-charge ratio (m/z) data, confirming its molecular weight.

In analyses of this compound, the observed molecular ion mass corresponds to its theoretical mass. For instance, LC-MS analysis has reported an observed mass of 182.19 for the molecular ion [M], which aligns closely with the calculated theoretical molecular mass of 182.09. mdpi.comresearchgate.net This correlation confirms the presence and identity of the target compound. The technique is also sufficiently sensitive to detect and quantify any co-eluting impurities, thereby establishing the purity profile of the sample.

Fragmentation Pathway Analysis

Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), offers profound insights into the structure of this compound by analyzing its fragmentation patterns. When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions.

For carboxylic acids, common fragmentation pathways include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group (COOH, 45 Da). libretexts.org Another typical fragmentation involves the neutral loss of carbon dioxide (CO₂, 44 Da). scielo.br In the case of this compound, cleavage of the bond adjacent to the carbonyl group is a prominent pathway. libretexts.org While a detailed fragmentation pathway specifically for this compound is not extensively published, analysis of similar aromatic acids suggests that initial fragmentation would likely involve the loss of the COOH group to generate a [C₉H₁₀F]⁺ fragment or the loss of CO₂ to form a [C₉H₁₁FO]⁺ ion. libretexts.orgscielo.br Further fragmentation of the fluorophenyl-containing fragment would provide additional structural confirmation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display several key absorption bands:

O-H Stretch: A very broad and strong absorption band is anticipated in the range of 2500-3300 cm⁻¹, which is characteristic of the hydroxyl group in a hydrogen-bonded carboxylic acid. lumenlearning.comlibretexts.org

C-H Stretch: Absorptions between 2850-3000 cm⁻¹ arise from the stretching of the C-H bonds in the aliphatic butanoic acid chain. libretexts.orgpressbooks.pub Aromatic C-H stretching is expected in the 3000-3100 cm⁻¹ region. lumenlearning.com

C=O Stretch: A sharp and intense peak between 1690-1760 cm⁻¹ confirms the presence of the carbonyl group of the carboxylic acid. lumenlearning.comlibretexts.org

C-O Stretch & O-H Bend: Bands in the 1210-1320 cm⁻¹ (C-O stretch) and 1395-1440 cm⁻¹ (O-H bend) regions further corroborate the carboxylic acid functional group. lumenlearning.comlibretexts.org

C=C Stretch: Aromatic ring C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ range. lumenlearning.com

C-F Stretch: A strong absorption band corresponding to the C-F bond stretch is expected, typically found in the 1000-1400 cm⁻¹ region.

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds like C=O and O-H, Raman is particularly useful for identifying non-polar bonds and symmetric vibrations, such as the C=C bonds within the aromatic ring. researchgate.net

Chiral Analytical Techniques

As this compound possesses a chiral center at the third carbon position, specialized analytical techniques are required to separate and quantify its enantiomers and determine its absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a sample. epa.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For the analysis of this compound, polysaccharide-based columns such as Chiralcel OJ-H are highly effective. mdpi.comresearchgate.net By using a mobile phase consisting of a mixture of hexane (B92381) and isopropanol (B130326) (IPA), baseline separation of the (R) and (S) enantiomers can be achieved. mdpi.comresearchgate.net The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Chiral HPLC Conditions for this compound Enantiomers

| Parameter | Condition 1 | Condition 2 |

| Chiral Column | Chiralcel OJ-H (250 x 4.6 mm, 5 µm) researchgate.net | Chiralcel OJ-H (250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Hexane/IPA (90:10) researchgate.net | Hexane/IPA (80:20) researchgate.net |

| Flow Rate | 0.6 mL/min researchgate.net | 0.6 mL/min researchgate.net |

| Retention Time (R) | 14.9 min researchgate.net | 10.12 min researchgate.net |

| Retention Time (S) | 11.95 min researchgate.net | 8.88 min researchgate.net |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often preferred alternative to HPLC for chiral separations due to its high efficiency, speed, and reduced use of organic solvents. nih.govresearchgate.net The technique typically uses supercritical carbon dioxide as the main component of the mobile phase. researchgate.net

For the analysis of chiral acids like this compound, SFC coupled with polysaccharide-based chiral stationary phases (e.g., Chiralpak AS-H, Chiralcel OJ-H) provides excellent enantiomeric resolution. nih.gov The high throughput and robustness of chiral SFC make it an ideal technique for screening chiral purity in drug discovery and development processes. nih.govresearchgate.net While specific SFC application data for this exact compound is not detailed in the provided sources, the general success rate of over 95% for resolving proprietary chiral molecules underscores its suitability. nih.gov

Optical rotation is a fundamental technique used to determine the absolute configuration of a chiral molecule. It measures the angle to which a compound rotates the plane of polarized light. Enantiomers rotate light by equal amounts but in opposite directions.

The specific rotation [α]D is a characteristic physical property for each enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). For this compound, the distinct optical rotation values for the (R) and (S) enantiomers allow for the assignment of their absolute configurations. researchgate.net A positive (+) rotation is designated as dextrorotatory, while a negative (-) rotation is levorotatory.

Table 2: Optical Rotation Data for this compound Enantiomers

| Enantiomer | Specific Rotation [α]D²⁰ | Concentration (C) | Solvent | Enantiomeric Excess (ee) |

| (S)-3-(4-Fluorophenyl)butanoic acid | +43.09° mdpi.comresearchgate.net | 0.5 | CHCl₃ mdpi.comresearchgate.net | 99% mdpi.comresearchgate.net |

| (R)-3-(4-Fluorophenyl)butanoic acid | -39° researchgate.net | 0.5 | CHCl₃ researchgate.net | 99% researchgate.net |

Theoretical and Computational Studies of 3 4 Fluorophenyl Butanoic Acid

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional arrangement of atoms in 3-(4-Fluorophenyl)butanoic acid is critical to its physical and chemical properties. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level.

DFT calculations can be used to determine the electronic properties of this compound, which are fundamental to its reactivity. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For butanoic acid derivatives, DFT studies have shown that the distribution of HOMO and LUMO is significantly influenced by the substituents. nih.gov In the case of this compound, the HOMO is expected to be located primarily on the electron-rich fluorophenyl ring, while the LUMO may be distributed over the carboxylic acid group. The electron-withdrawing nature of the fluorine atom can influence the energy levels of these frontier orbitals compared to the non-substituted 3-phenylbutanoic acid.

Global reactivity descriptors, which can be derived from the HOMO and LUMO energies, provide further insight into the molecule's reactivity.

Table 1: Calculated Electronic Properties of a Generic Butanoic Acid Derivative (Note: This table is illustrative and based on general findings for butanoic acid derivatives, not specific to this compound)

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| ΔE (LUMO-HOMO) | Energy Gap | 5.0 to 7.0 |

| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 |

| Electron Affinity (A) | -ELUMO | 0.5 to 1.5 |

Quantum chemical calculations can be used to model the reaction pathways for the synthesis of this compound. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction mechanism can be achieved. For example, the synthesis of related compounds has been modeled to understand the energetics of different proposed mechanisms. Such studies can help in optimizing reaction conditions by identifying the rate-determining step and potential side reactions.

Many applications of chiral molecules like this compound require a specific enantiomer. Computational methods can be invaluable in predicting and understanding the stereoselectivity of asymmetric syntheses. For instance, the enantioselective hydrogenation of a precursor like (E)-3-(4-fluorophenyl)but-2-enoic acid using a chiral catalyst can be modeled. By calculating the energies of the diastereomeric transition states leading to the (R) and (S) products, the enantiomeric excess (ee) can be predicted. Studies on the asymmetric hydrogenation of related 3-aryl-4-phosphonobutenoates have demonstrated the utility of such approaches in designing effective chiral catalysts. nih.gov

Molecular Modeling of Derivative Structures